6-Azaspiro[2.5]octan-4-OL hydrochloride
Overview
Description
“6-Azaspiro[2.5]octan-4-OL hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is a white to yellow solid at room temperature .
Synthesis Analysis
There are several methods to synthesize “6-Azaspiro[2.5]octan-4-OL hydrochloride”. One of the methods involves the use of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the muscarinic acetylcholine receptor subtype 4 (mAChR4) .
Molecular Structure Analysis
The InChI code for “6-Azaspiro[2.5]octan-4-OL hydrochloride” is 1S/C7H13NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h6,8-9H,1-5H2;1H/t6-;/m0./s1 . The compound has a molecular weight of 163.65 g/mol .
Physical And Chemical Properties Analysis
“6-Azaspiro[2.5]octan-4-OL hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 163.65 g/mol .
Scientific Research Applications
Synthesis and Chemical Properties
Diversity-Oriented Synthesis : 6-Azaspiro[2.5]octan-4-OL hydrochloride is utilized in the diversity-oriented synthesis of azaspirocycles. These processes involve multicomponent condensation, leading to the creation of heterocyclic compounds like 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds are important scaffolds for drug discovery due to their functionalized pyrrolidine, piperidine, and azepine structures (Wipf, Stephenson, & Walczak, 2004).
Synthesis of Specific Derivatives : Another study discusses the synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides, where 6-Azaspiro[2.5]octan-4-OL hydrochloride plays a role in forming novel compounds through reactions like epoxide ring opening and cyclization (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).
Structural and Conformational Analysis : In a study focusing on structural analysis, 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, which are closely related to 6-Azaspiro[2.5]octan-4-OL hydrochloride, were examined using NMR spectroscopy. This study provided insights into the relative configuration and preferred conformations of these compounds (Montalvo-González & Ariza-Castolo, 2012).
Applications in Drug Discovery
Cancer Treatment : A study highlights the discovery of a novel class of compounds, including (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides, as inhibitors for human epidermal growth factor receptor-2 (HER-2) sheddase. These compounds, related to 6-Azaspiro[2.5]octan-4-OL hydrochloride, have shown potential in cancer treatment (Yao et al., 2007).
Cognition Improvement : Another research found that certain quinuclidine-containing spiroimidates derived from 6-Azaspiro[2.5]octan-4-OL hydrochloride act as partial agonists of the α7 nicotinic acetylcholine receptor. These compounds improved cognition in preclinical rodent models of learning and memory (Hill et al., 2017).
Safety And Hazards
properties
IUPAC Name |
6-azaspiro[2.5]octan-8-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h6,8-9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVWWBSIILYIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735771 | |
Record name | 6-Azaspiro[2.5]octan-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[2.5]octan-4-OL hydrochloride | |
CAS RN |
955028-68-9 | |
Record name | 6-Azaspiro[2.5]octan-4-ol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955028-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Azaspiro[2.5]octan-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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